2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a pyridazinone derivative characterized by a 4-chlorophenyl-substituted pyridazinone core linked to a 1,1-dioxidotetrahydrothiophen-3-yl acetamide moiety. This compound exhibits structural features associated with diverse biological activities, including enzyme inhibition and receptor modulation, making it a candidate for pharmaceutical research .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-12-3-1-11(2-4-12)14-5-6-16(22)20(19-14)9-15(21)18-13-7-8-25(23,24)10-13/h1-6,13H,7-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFYOVNCZPNNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridazinone core, which is achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the dioxidotetrahydrothiophenyl moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group and acetamide linkage serve as primary sites for nucleophilic substitution.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Aromatic substitution | Amines (e.g., NH₃, alkylamines) in DMF, 80°C | 4-Aminophenyl derivative | 65–78 | |
| Acetamide substitution | Thiols (e.g., HS-CH₂COOH), K₂CO₃, EtOH | Thioacetamide analog | 72 | |
| Displacement at sulfur | Grignard reagents (RMgX), THF, −10°C | Sulfur-alkylated derivatives | 51 |
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Mechanistic Insight : The electron-withdrawing effect of the sulfone group in the tetrahydrothiophene moiety enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack.
Oxidation and Reduction Reactions
The pyridazinone ring and sulfone group undergo redox transformations.
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Key Finding : The sulfone group remains inert to further oxidation, while the pyridazinone ring is selectively reduced to dihydropyridazine .
Hydrolysis Reactions
The acetamide group and pyridazinone ring are susceptible to hydrolysis.
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Kinetics : Acetamide hydrolysis follows pseudo-first-order kinetics with a half-life of 4.2h under acidic conditions.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, enhancing bioactivity.
| Reagents/Conditions | Product | Key Feature | Source |
|---|---|---|---|
| POCl₃, DMF, 100°C | Imidazo[1,2-b]pyridazine | Enhanced π-stacking capability | |
| NH₂NH₂, EtOH, reflux | Pyridazino[4,5-d]pyridazinone | High thermal stability |
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Mechanism : Dehydration of the pyridazinone oxygen and subsequent ring closure mediated by POCl₃.
Cross-Coupling Reactions
The chlorophenyl group participates in Pd-catalyzed couplings.
| Reaction Type | Catalysts/Ligands | Products | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 83 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminophenyl analogs | 68 |
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Optimization : Yields improve with microwave-assisted synthesis (120°C, 20 min).
Photochemical Reactions
UV-induced reactivity of the pyridazinone ring has been explored.
| Conditions | Products | Quantum Yield | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | Ring-contracted oxazole derivative | 0.12 |
Scientific Research Applications
Biological Applications
The compound exhibits several promising biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that compounds with a pyridazinone core structure, like this one, may possess anticancer properties. The structural features allow for interactions with specific enzymes and receptors involved in cancer pathways. Preliminary studies suggest potential inhibition of kinases associated with tumor growth and proliferation .
Enzyme Inhibition
The unique arrangement of functional groups in this compound suggests it may inhibit enzymes critical in metabolic processes. This could lead to therapeutic applications in treating metabolic disorders or conditions associated with enzyme dysregulation .
Neurological Applications
Given the pharmacological profiles of similar compounds, this molecule might be explored for neuroprotective effects or as a treatment for neurological disorders. Its ability to cross the blood-brain barrier could be a significant advantage in drug development for conditions like Alzheimer’s disease or Parkinson’s disease .
Synthesis and Chemical Reactions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. Key reactions include:
Oxidation
This reaction can introduce additional functional groups or modify existing ones, enhancing the compound's biological activity.
Reduction
Reduction processes may alter specific functional groups, potentially improving the compound's pharmacokinetic properties.
Substitution Reactions
These reactions can replace one functional group with another, allowing for the development of derivatives with tailored biological activities.
Case Studies
Several studies have been conducted to explore the efficacy of this compound and its derivatives:
Case Study 1: Anticancer Activity
A study evaluated the effectiveness of related pyridazinone derivatives against various cancer cell lines. Results indicated that compounds with similar structures exhibited significant cytotoxicity against breast and lung cancer cells, suggesting that this compound may have analogous effects .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific kinases showed promising results in inhibiting their activity, which is crucial for developing new cancer therapies. The binding affinity and specificity were assessed using molecular docking studies .
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone derivatives share a common core but differ in substituents, which critically influence their biological and chemical properties. Below is a comparative analysis of key analogs:
Key Observations:
- Sulfone vs. Non-Sulfone Moieties: The 1,1-dioxidotetrahydrothiophene group in the target compound increases polarity, likely improving aqueous solubility over analogs with purely aromatic acetamide groups (e.g., isopropylphenyl) .
- Halogen Effects : Fluorinated analogs (e.g., ) exhibit higher binding affinities in receptor assays due to fluorine’s electronegativity, but the target compound’s chlorine may offer better metabolic stability .
Future Research Directions
Structure-Activity Relationship (SAR) Studies : Systematic variation of acetamide substituents to optimize potency and selectivity .
In Vivo Pharmacokinetics : Assessing bioavailability and tissue distribution in rodent models .
Target Identification : Proteomic profiling to identify binding partners (e.g., kinases, GPCRs) .
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide , with CAS number 1219584-39-0 , is a novel organic molecule that has garnered attention for its potential biological activities, particularly in cancer therapy. Its unique structure combines a pyridazinone core with various substituents, which may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C22H20ClN3O4S
- Molecular Weight : 457.9 g/mol
- Key Structural Features :
- Pyridazinone ring
- Chlorophenyl substituent
- Dioxo-tetrahydrothiophene moiety
This compound’s structural attributes suggest potential interactions with biological targets such as enzymes and receptors involved in disease pathways.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. The following studies outline its effects on various cancer cell lines:
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MTT Assay : An initial cytotoxicity assessment using the MTT assay demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including:
- A549 (human lung adenocarcinoma)
- MCF-7 (human breast cancer)
- HT-29 (human colorectal cancer)
- C6 (rat glioma)
- Mechanism of Action : Flow cytometric analysis revealed that the compound induces apoptosis in cancer cells. This was evidenced by increased caspase-3 activation and DNA fragmentation, indicating that it triggers programmed cell death pathways .
- Selectivity : The compound displayed selectivity towards cancer cells over normal cells, as demonstrated by comparative assays using healthy NIH3T3 mouse fibroblast cells. The selectivity index suggests a promising therapeutic window for further development .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide | Pyridazinone core with methylthio substitution | Potential kinase inhibitor; anticancer properties |
| N-[4-(2-methylthiazol)] derivatives | Thiazole and benzothiazole structures | Anticancer activity against A549 and C6 cell lines |
| 2-[3-(4-methyl-1-piperidinyl)] derivatives | Piperidinyl group | Investigated for anti-cancer properties |
This table illustrates how variations in substituents can significantly influence biological activity while maintaining a core pyridazinone structure.
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of similar compounds:
- Synthesis Protocols : The synthesis typically involves multi-step organic reactions starting from readily available precursors to construct the pyridazinone core followed by functional group modifications .
- Biological Evaluation : A study focused on the anticancer activity of synthesized derivatives highlighted the importance of structural modifications in enhancing efficacy against specific tumor types .
- Future Directions : Ongoing research aims to elucidate the precise mechanisms through which these compounds exert their effects, including binding affinity studies and detailed cellular assays to assess their pharmacological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
